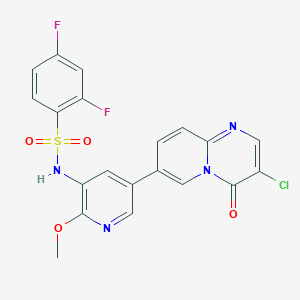
PI3K/mTOR Inhibitor-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PI3K/mTOR Inhibitor-2 is a potent dual pan-PI3K/mTOR inhibitor with IC50s of 3.4/34/16/1 nM for PI3Kα/PI3Kβ/PI3Kδ/PI3Kγ and 4.7 nM for mTOR . It is used in cancer treatment, particularly for various malignant tumors including follicular lymphoma and breast cancer . The inhibitor targets two critical enzymes in the PI3K-Akt-mTOR pathway, PI3K and mTOR . It not only inhibits cell proliferation but also promotes cell apoptosis .
Synthesis Analysis
The synthesis of PI3K/mTOR inhibitors involves the use of a lead compound, such as the PI3K selective inhibitor GDC-0941 . A series of thiophenyl-triazine derivatives with aromatic urea structures were synthesized based on scaffold hopping, serving as a novel class of PI3K/mTOR dual inhibitors .Molecular Structure Analysis
The molecular structure of PI3K/mTOR Inhibitor-2 is optimized using various tools to obtain appropriate three-dimensional structures . The inhibitor binds to the homology model of mTOR and the crystallographic structure of PI3Kα .Chemical Reactions Analysis
The PI3K/mTOR Inhibitor-2 demonstrates potential inhibitory effects on both PI3K kinase and mTOR kinase . It shows high potency and little drug resistance even at low doses .Applications De Recherche Scientifique
Role in Tumor Development and Drug Resistance : PI3K/AKT/mTOR signaling is crucial in cancer, acting as a master regulator. PI3K inhibitors, including dual PI3K/mTOR inhibitors, are effective in inhibiting tumor progression. These inhibitors have shown promise in clinical trials and are essential in understanding mechanisms of resistance to PI3K inhibition (Yang et al., 2019).
Lessons from Early Clinical Trials : Observations from early clinical trials indicate that PI3K/AKT/mTOR pathway inhibitors have a significant role in cell metabolism, growth, migration, survival, and angiogenesis. These trials have helped delineate the safety profile of these agents, their efficacy, and the potential for off-target effects (Rodón et al., 2013).
GSK2126458 as a Potent Inhibitor : GSK2126458 has been identified as a highly potent, orally bioavailable inhibitor of PI3Kα and mTOR. It shows in vivo activity in pharmacodynamic and tumor growth efficacy models, and is being evaluated in human clinical trials for cancer treatment (Knight et al., 2010).
Challenges in Clinical Application : Despite the development of multiple PI3K inhibitors, their limited efficacy as single agents and various off-target effects pose challenges. Identifying reliable biomarkers and developing rational therapeutic combinations are crucial for these inhibitors to become clinically effective (Janku, 2017).
FDA Approval and Clinical Trials : Some inhibitors of the PI3K/Akt/mTOR pathway have been approved by the FDA. Their antiproliferative efficacy is enhanced by mTOR inhibitors, and they are evaluated in numerous clinical trials (Alzahrani, 2019).
Therapeutic Indices and Biomarkers : The development of novel compounds with greater potency and selectivity is needed, along with biomarkers predictive of a response. Rational combinations are essential to optimize treatment effectiveness (Janku et al., 2018).
Comparative Review of Inhibitors : Different types of inhibitors, such as dual inhibitors of PI3K and mTORC1/2, pan-PI3K inhibitors, and isoform-specific inhibitors, are under investigation. The genomic contexts in which these inhibitors may have superior activity are being explored (Dienstmann et al., 2014).
Propriétés
IUPAC Name |
N-[5-(3-chloro-4-oxopyrido[1,2-a]pyrimidin-7-yl)-2-methoxypyridin-3-yl]-2,4-difluorobenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClF2N4O4S/c1-31-19-16(26-32(29,30)17-4-3-13(22)7-15(17)23)6-12(8-25-19)11-2-5-18-24-9-14(21)20(28)27(18)10-11/h2-10,26H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQTYGHZRBUVRMR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)C2=CN3C(=NC=C(C3=O)Cl)C=C2)NS(=O)(=O)C4=C(C=C(C=C4)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClF2N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
PI3K/mTOR Inhibitor-2 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R,3R,4S,5R)-2-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-[(R)-hydroxy(phenyl)methyl]oxolane-3,4-diol](/img/structure/B608608.png)
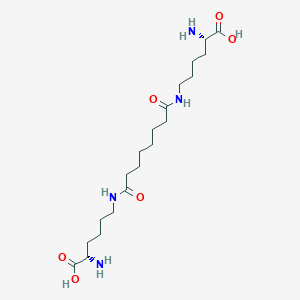
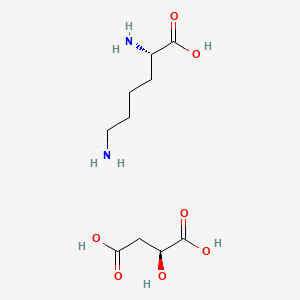
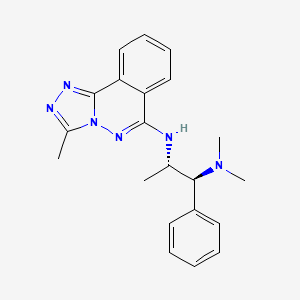
![(4S)-3-[(2S,3S)-3-Hydroxy-2-methyl-4-methylene-1-oxononyl]-4-(1-methylethyl)-2-oxazolidinone](/img/structure/B608616.png)
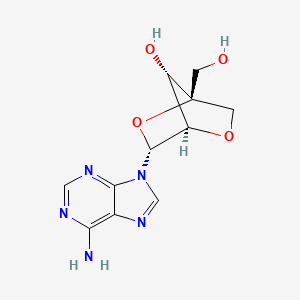

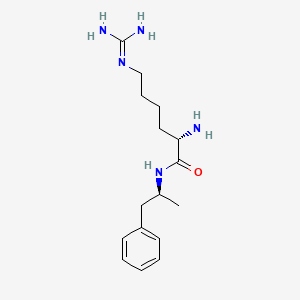
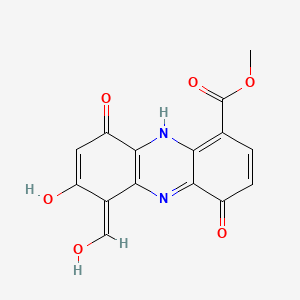
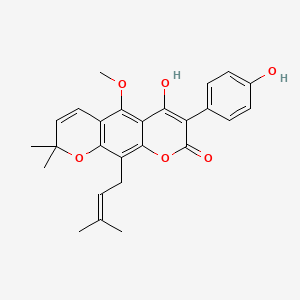
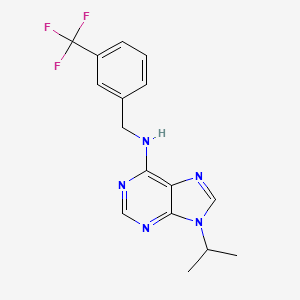
![(9,10-Dihydroxy-12,12-dimethyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-3-yl) acetate](/img/structure/B608631.png)
![3-[3-[3-[3-[Bis(4-methoxyphenyl)-phenylmethoxy]propoxy]-2,2-bis[3-[bis(4-methoxyphenyl)-phenylmethoxy]propoxymethyl]propoxy]propoxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B608632.png)